Sigma-1 Receptor Affinity: Fluvoxamine's Potency Advantage Over Key SSRIs
In competitive binding assays against [3H](+)-pentazocine at rat brain sigma-1 sites, fluvoxamine maleate demonstrates the highest affinity among all SSRIs tested. Its Ki value (36 nM) is over 50-fold lower (i.e., more potent) than that of paroxetine (Ki = 1893 nM) and significantly lower than sertraline and fluoxetine, establishing it as the clear S1R-binding outlier within the SSRI class [1][2][3]. A separate study using a sigma-1 receptor chaperone assay reported a Ki of 17.0 nM for fluvoxamine, again showing a marked affinity advantage over other antidepressants [4].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 36 nM (rat brain) or 17.0 nM (chaperone assay) |
| Comparator Or Baseline | Paroxetine: 1893 nM; Sertraline: 57 nM; Fluoxetine: 240 nM; Escitalopram: 288.3 nM; Citalopram: 292 nM |
| Quantified Difference | 52.6-fold higher affinity than paroxetine (36 vs 1893 nM); 1.6-fold higher than sertraline (36 vs 57 nM); 6.7-fold higher than fluoxetine (36 vs 240 nM); 11.1-fold higher for chaperone affinity (17.0 vs 191.2 nM vs fluoxetine) |
| Conditions | [3H](+)-pentazocine competition binding assay in rat brain homogenates and sigma-1 receptor chaperone assay |
Why This Matters
This quantitative difference directly justifies the procurement of fluvoxamine maleate over other SSRIs for any study where sigma-1 receptor activation is a required experimental variable, as other SSRIs either lack this activity (paroxetine) or are significantly less potent.
- [1] Narita N, et al. Interactions of selective serotonin reuptake inhibitors with subtypes of sigma receptors in rat brain. Eur J Pharmacol. 1996;307(1):117-9. View Source
- [2] Ishikawa M, et al. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503. Biol Psychiatry. 2007;62(8):878-83. View Source
- [3] Hashimoto K. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. Cent Nerv Syst Agents Med Chem. 2009;9(3):197-204. View Source
- [4] Ishima T, et al. Interaction of new antidepressants with sigma-1 receptor chaperones and their potentiation of neurite outgrowth in PC12 cells. Eur J Pharmacol. 2014;727:167-73. View Source
